molecular formula C19H20O3 B15329906 2-(4-Pentylbenzoyl)benzoic acid CAS No. 13936-26-0

2-(4-Pentylbenzoyl)benzoic acid

Cat. No.: B15329906
CAS No.: 13936-26-0
M. Wt: 296.4 g/mol
InChI Key: RDQYZLXSZLXNJY-UHFFFAOYSA-N
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Description

2-(4-Pentylbenzoyl)benzoic acid is a useful research compound. Its molecular formula is C19H20O3 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Types of Reactions

2-(4-Pentylbenzoyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Pentylbenzoyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Pentylbenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and affect cellular processes by binding to active sites or altering the structure of biomolecules . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Pentylbenzoyl)benzoic acid is unique due to its specific structural features and reactivity. Its pentyl group provides distinct steric and electronic effects, influencing its chemical behavior and interactions compared to similar compounds .

Properties

CAS No.

13936-26-0

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

2-(4-pentylbenzoyl)benzoic acid

InChI

InChI=1S/C19H20O3/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19(21)22/h5-6,8-13H,2-4,7H2,1H3,(H,21,22)

InChI Key

RDQYZLXSZLXNJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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